molecular formula C3H7N3O2 B11749065 (1-Amino-2-nitroethenyl)(methyl)amine

(1-Amino-2-nitroethenyl)(methyl)amine

Cat. No.: B11749065
M. Wt: 117.11 g/mol
InChI Key: NESLOYMMIUOLMU-UHFFFAOYSA-N
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Description

(1-Amino-2-nitroethenyl)(methyl)amine is a high-energy, nitrogen-rich compound of significant interest in specialized research fields, particularly in the development of novel energetic materials . Its molecular structure, featuring an electron-rich amino group and a strong electron-withdrawing nitro group attached to an ethenyl backbone, creates a system with high reactivity and potential for further functionalization . This structure is analogous to other nitroethylene derivatives, such as (1-Methoxy-2-nitroethenyl)(methyl)amine, which share similar reactive properties . Researchers value this compound for its potential application in multi-component reactions, where it can serve as a building block for more complex nitrogen-containing heterocycles, a common strategy in medicinal and materials chemistry . The presence of both nucleophilic (amino) and electrophilic (nitroethenyl) sites within the same molecule allows for diverse synthetic pathways. Furthermore, the nitro group can be a target for nitroreduction reactions, a process studied in both materials science and biochemistry, which can sequentially transform the functional group through nitroso and hydroxylamino intermediates . This product is provided for research purposes only and is strictly not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H7N3O2

Molecular Weight

117.11 g/mol

IUPAC Name

1-N'-methyl-2-nitroethene-1,1-diamine

InChI

InChI=1S/C3H7N3O2/c1-5-3(4)2-6(7)8/h2,5H,4H2,1H3

InChI Key

NESLOYMMIUOLMU-UHFFFAOYSA-N

Canonical SMILES

CNC(=C[N+](=O)[O-])N

Origin of Product

United States

Strategic Retrosynthetic Analysis and Design for 1 Amino 2 Nitroethenyl Methyl Amine Synthesis

Disconnection Approaches for Vinylic Carbon-Nitrogen and Carbon-Carbon Linkages

Retrosynthetic analysis, a method of working backward from the target molecule to simpler starting materials, is a cornerstone of synthetic planning. wordpress.comsunderland.ac.uk For (1-Amino-2-nitroethenyl)(methyl)amine, two primary disconnection points are of strategic importance: the vinylic carbon-nitrogen (C=C-N) bond and the carbon-carbon double bond (C=C).

The disconnection approach involves breaking down a target molecule into simpler, commercially available starting materials through imaginary bond cleavages. lkouniv.ac.in Functional group interconversion (FGI) is often employed to transform a functional group into another that is more amenable to disconnection. wordpress.com

A logical primary disconnection involves cleaving the C-N bond of the methylamino group. This leads to a hypothetical vinyl cation and methylamine (B109427). However, a more synthetically viable approach involves an FGI, recognizing that enamines can be formed from the reaction of an amine with a suitable carbonyl-containing precursor.

A key disconnection strategy for nitroalkenes involves the carbon-carbon double bond. This leads back to a nitroalkane and a carbonyl compound via a Henry reaction, a classic method for C-C bond formation. mdpi.com

Identification and Evaluation of Key Synthetic Precursors and Starting Materials

Based on the disconnection strategies, several key precursors for the synthesis of this compound can be identified. A highly versatile and widely documented precursor for similar nitroenamines is 1,1-bis(methylthio)-2-nitroethylene. rsc.org This compound serves as a valuable building block due to the presence of two methylthio groups, one of which can act as a good leaving group in a nucleophilic substitution reaction. researchgate.net

The synthesis of this key precursor often starts from nitromethane (B149229) and carbon disulfide. researchgate.net The reaction with methylamine then proceeds via nucleophilic substitution, where the methylamine displaces one of the methylthio groups to form an intermediate, N-methyl-1-(methylthio)-2-nitroethenamine. researchgate.net This intermediate is a versatile synthon in its own right, used in the synthesis of various heterocyclic compounds. rsc.orgrsc.org Subsequent reaction with ammonia (B1221849) can then displace the remaining methylthio group to yield the target molecule. A similar synthesis has been reported for 1-Amino-1-[4-methylpiperazino]-2-nitroethene, where 1,1-bis-(methylthio)-2-nitroethene is reacted with methyl-piperazine followed by ammonia. prepchem.com

An alternative approach could involve the direct reaction of a suitable nitroalkene with methylamine. For instance, the synthesis of peptidyl nitroalkenes has been achieved starting from N-protected amino alcohols or Weinreb amides, which are converted to aldehydes and then subjected to a Henry reaction followed by elimination. mdpi.com The synthesis of tetrasubstituted nitroalkenes has also been developed through a two-step procedure involving a Horner-Wadsworth-Emmons olefination of a ketone followed by nitration. nih.gov

The selection of starting materials is guided by their commercial availability and the efficiency of the reactions to convert them into the desired precursors.

Table 1: Key Synthetic Precursors and Starting Materials

Precursor/Starting MaterialRole in Synthesis
1,1-bis(methylthio)-2-nitroethyleneKey intermediate for nucleophilic substitution. rsc.orgresearchgate.net
MethylamineNucleophile to introduce the methylamino group.
AmmoniaNucleophile to introduce the amino group. prepchem.com
NitromethaneStarting material for the synthesis of nitroalkenes. mdpi.comresearchgate.net
Carbon disulfideReagent for the synthesis of 1,1-bis(methylthio)-2-nitroethylene. researchgate.net
N-protected amino alcohols/Weinreb amidesAlternative starting materials for nitroalkene synthesis. mdpi.com
KetonesStarting materials for the synthesis of tetrasubstituted nitroalkenes. nih.gov

Theoretical Frameworks for Predicting Synthetic Feasibility and Pathway Selection

The feasibility of a proposed synthetic pathway can be evaluated using several theoretical frameworks. The principles of retrosynthetic analysis, as pioneered by E.J. Corey, provide a logical and systematic approach to designing complex syntheses. scitepress.org This involves identifying strategic bonds for disconnection that correspond to reliable and high-yielding chemical reactions. wordpress.com

The reactivity of the intermediates plays a crucial role in pathway selection. For instance, the nitro group in nitroalkenes is strongly electron-withdrawing, making the β-carbon susceptible to nucleophilic attack (Michael addition). researchgate.netrsc.org This inherent reactivity is a key consideration when planning the sequence of bond formations.

Computational methods, such as Density Functional Theory (DFT) calculations, can be employed to rationalize the stereochemical outcome of reactions and predict reaction mechanisms. nih.gov While not explicitly detailed for this specific compound in the provided search results, such computational studies are increasingly used in modern synthetic chemistry to predict the feasibility of reaction pathways and to understand the underlying electronic effects that govern reactivity.

Advanced Synthetic Methodologies for 1 Amino 2 Nitroethenyl Methyl Amine and Its Derivatives

Condensation-Based Routes from Nitro-Substituted Carbonyls and Amine Reagents

Condensation reactions form a cornerstone of organic synthesis, and their application to the preparation of nitroenamines is a well-established strategy. These methods typically involve the reaction of a nitro-substituted carbonyl compound with an amine, leading to the formation of a C=C double bond and the desired enamine functionality.

Exploration of Enamine Formation Protocols from Aldehydes or Ketones

The formation of enamines from aldehydes or ketones and secondary amines is a reversible reaction that is often catalyzed by acid. masterorganicchemistry.com This equilibrium can be driven towards the enamine product by removing water, a byproduct of the condensation. masterorganicchemistry.com Enamines are valuable synthetic intermediates as they are nucleophilic at the α-carbon and can react with various electrophiles. masterorganicchemistry.commakingmolecules.comlibretexts.org

In the context of synthesizing nitroenamine precursors, a nitro-substituted aldehyde or ketone can be reacted with a secondary amine. The resulting enamine contains the nitro group, which significantly influences its reactivity. The Stork enamine synthesis, a well-known method, utilizes an enamine as an enolate equivalent for alkylation and acylation reactions. libretexts.org This approach offers advantages over traditional enolate chemistry, as enamines are neutral and can mitigate issues of overreaction. libretexts.org

Optimization of Reaction Conditions for Nitroalkene Substrates

The synthesis of nitroalkenes, which are precursors to the target compound, often involves the Henry reaction (nitro-aldol reaction) followed by dehydration. mdpi.com The Henry reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. mdpi.com Optimization of this process is crucial for achieving high yields and stereoselectivity.

Several methods have been explored to optimize the dehydration of the resulting nitro alcohol to the desired nitroalkene. mdpi.com These include using reagents like acetic anhydride (B1165640) with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), or methanesulfonyl chloride (MsCl) in the presence of an amine base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (Et3N). mdpi.com These methods aim to reduce reaction times and selectively form the thermodynamically stable (E)-nitroalkene. mdpi.com For instance, the reaction of nitroethane with aromatic aldehydes in the presence of ammonium (B1175870) acetate (B1210297) as a catalyst has been used to synthesize β-methyl-β-nitrostyrene derivatives. researchgate.net

Nucleophilic Substitution Reactions on Activated Nitroethenyl Scaffolds

An alternative and widely employed strategy for the synthesis of (1-Amino-2-nitroethenyl)(methyl)amine involves the nucleophilic substitution on an activated nitroethenyl system. This approach leverages the electron-withdrawing nature of the nitro group to facilitate the displacement of a suitable leaving group by an amine.

Utilization of Nitroketene N,S-Acetals as Electrophilic Synthons

Nitroketene N,S-acetals have emerged as powerful and versatile building blocks in organic synthesis. rsc.orgnih.gov Their unique structure, featuring both electron-donating and electron-withdrawing groups, imparts distinct reactivity patterns, making them highly useful for constructing diverse heterocyclic systems. rsc.orgnih.gov

A common precursor for many nitroenamine derivatives is 1,1-bis(methylthio)-2-nitroethylene, which can be synthesized from nitromethane (B149229) and carbon disulfide in the presence of a base, followed by methylation. nih.gov This nitroketene dithioacetal serves as a key intermediate for the synthesis of various nitroenamine derivatives through reaction with amines. nih.gov

The reaction of N-Methyl-1-(methylthio)-2-nitroethenamine with primary amines is a prominent example of nucleophilic vinylic substitution. In this reaction, the primary amine displaces the methylthio group to form a new C-N bond. This transformation is a key step in the synthesis of various biologically active compounds. For instance, the reaction of 1-methylthio-1-(3-pyridylmethyl)amino-2-nitroethylene with aqueous methylamine (B109427) in ethanol (B145695) leads to the formation of 1-methylamino-1-(3-pyridylmethyl)amino-2-nitroethylene. prepchem.com

The reactivity of N-Methyl-1-(methylthio)-2-nitroethenamine extends to its use in multicomponent reactions for the synthesis of complex heterocyclic structures. It can react with various aromatic amines and other reagents to generate diverse molecular scaffolds. nih.govrsc.org

Reactant 1Reactant 2ProductConditionsYield (%)Reference
1,1-Bis(methylthio)-2-nitroethyleneMethylamine(Z)-N-Methyl-1-(methylthio)-2-nitroethenamineAnhydrous acetonitrile, reflux65-85
1-Methylthio-1-(3-pyridylmethyl)amino-2-nitroethylene40% Aqueous methylamine1-Methylamino-1-(3-pyridylmethyl)amino-2-nitroethyleneEthanol, heatNot specified prepchem.com
Ninhydrin, Aromatic aminesN-Methyl-1-(methylthio)-2-nitroethenamineDihydroxyoxoindeno[1,2-b]pyrrole derivativesEthanol, room temperatureNot specified nih.govrsc.org
3-Formylchromone(Z)-N-Methyl-1-(methylthio)-2-nitroethenamine2-Pyridone analoguesIn(OTf)₃, catalystUp to 88 rsc.org
Aromatic amines, Phenylglyoxal (B86788) monohydrateN-Methyl-1-(methylthio)-2-nitroethenaminePyrrolidinone derivativesIodine, catalystExcellent nih.govrsc.org
AldehydesN-Methyl-1-(methylthio)-2-nitroethenamineHexa-substituted 1,4-dihydropyridines2-Aminopyridine, catalyst, ethanol, refluxNot specified nih.govrsc.org

The efficiency of nucleophilic vinylic substitution is highly dependent on the nature of the leaving group. libretexts.orgdalalinstitute.comdalalinstitute.com Good leaving groups are typically weak bases that can stabilize the negative charge they acquire upon departure. libretexts.orgdalalinstitute.com In the context of nitroethenyl systems, the methylthio group (-SCH₃) is a commonly employed leaving group. nih.gov

The ability of a group to depart is influenced by factors such as its basicity and the polarity of the C-X bond. dalalinstitute.comdalalinstitute.com Weaker bases are generally better leaving groups. dalalinstitute.com For instance, halides are good leaving groups, and their ability increases down the group (I⁻ > Br⁻ > Cl⁻ > F⁻). ualberta.ca Sulfur derivatives, such as sulfonate ions (e.g., tosylate, mesylate), are also excellent leaving groups. libretexts.org The choice of leaving group can significantly impact the reaction rate and conditions required for the substitution to occur. libretexts.orgdalalinstitute.comdalalinstitute.com In vinylic systems, the stereochemistry of the product can also be influenced by the leaving group and the reaction mechanism.

Multi-Component and Tandem Reaction Approaches

Multi-component and tandem reactions offer pathways to increase molecular complexity in a single synthetic operation. However, their application to the direct construction of simple nitroenamines like the title compound is nuanced.

The classic Mannich reaction is a three-component condensation that forms a β-amino-carbonyl compound from an aldehyde, an amine, and an enolizable carbonyl compound. wikipedia.org The nitro-Mannich reaction, or aza-Henry reaction, is a related process involving the nucleophilic addition of a nitroalkane to an imine, yielding a β-nitroamine. wikipedia.orgfrontiersin.org

Critically, both reactions produce a saturated alkyl chain (a β-amino carbonyl or β-nitroamine, respectively), not a nitroenamine which contains a C=C double bond. wikipedia.orgwikipedia.org While β-nitroamines are valuable synthetic intermediates, their conversion to the target nitroenamine structure is not a standard transformation. In fact, elimination reactions of β-nitroamines typically remove the amino group to generate a nitroalkene, which is not the desired outcome. core.ac.uk

Therefore, the direct application of a standard Mannich or nitro-Mannich reaction is not a suitable strategy for the primary construction of the this compound scaffold. While complex cascade reactions starting from nitroenamine precursors have been reported, these typically build more elaborate heterocyclic systems rather than the parent acyclic structure. rsc.org For instance, an indium triflate-catalyzed reaction of a pre-formed nitroenamine with 3-formylchromone proceeds through a Henry-type mechanism followed by cyclization. rsc.org

The Blaise reaction is a powerful method for C-C bond formation, reacting a nitrile with an α-haloester in the presence of zinc metal to generate a β-enamino ester or, after acidic workup, a β-keto ester. organic-chemistry.orgwikipedia.orgchem-station.com The key intermediate is a zinc-metalloimine, which upon controlled hydrolysis yields the enamine product. organic-chemistry.orgwikipedia.org

Like the Mannich reaction, the standard Blaise reaction does not directly yield a nitroenamine. The product is a β-enamino ester. organic-chemistry.org To adapt this methodology for the synthesis of a nitroenamine, one would hypothetically need to start with a nitro-substituted nitrile (e.g., nitroacetonitrile). The reaction of such a precursor with an α-haloester under Blaise conditions could potentially lead to a nitro-substituted enamine. However, the use of highly acidic nitro-substituted nitriles in the Blaise reaction is not a commonly reported or standard procedure, and the compatibility of the functional groups under the reaction conditions would be a significant concern. Consequently, the Blaise reaction is not considered a primary or established route for synthesizing compounds like this compound.

Table 2: Comparison of Multi-Component Reaction Products

ReactionTypical ReactantsTypical Product StructureApplicability to Target Compound
Nitro-Mannich Nitroalkane, Amine, Aldehydeβ-Nitroamine (Saturated)Not directly applicable. wikipedia.orgfrontiersin.org
Blaise Reaction Nitrile, α-Haloester, Zincβ-Enamino ester (No nitro group)Not directly applicable without significant modification. organic-chemistry.orgchem-station.com

Catalytic Methodologies for C-N Bond Formation and Functionalization

Modern catalytic methods provide efficient and selective routes for bond formation. Their application to the synthesis of nitroenamines is an area of ongoing research, though established non-catalytic methods often remain prevalent for this specific structural class.

Transition metal catalysis, particularly with palladium, copper, and nickel, is a powerful tool for forming C-N bonds. rsc.org These reactions, such as the Buchwald-Hartwig amination, typically couple amines with aryl or vinyl halides/triflates. A hypothetical catalytic route to this compound could involve the reaction of a 1,1-dihalo-2-nitroethene precursor with ammonia (B1221849) and methylamine, catalyzed by a suitable transition metal complex.

However, the synthesis of the required 1,1-dihalo-2-nitroethene precursor can be challenging. Furthermore, the literature on the synthesis of simple nitroketene aminals is dominated by the non-catalytic nucleophilic substitution of precursors like 1,1-bis(methylthio)-2-nitroethylene, which proceeds efficiently without the need for a metal catalyst. rsc.org While transition metals are used extensively in the chemistry of nitro compounds, for instance in the reductive coupling of nitroarenes nih.govresearchgate.net or the directed C-H arylation of nitroimidazoles, nih.gov their specific application for the direct catalytic di-amination of a nitroalkene core to form the title compound is not a widely established strategy.

Organocatalysis utilizes small organic molecules to accelerate chemical reactions and has emerged as a major field in synthetic chemistry. Organocatalysts, such as those based on proline or thiourea (B124793), are known to activate substrates through the formation of nucleophilic enamine intermediates or by activating electrophiles via hydrogen bonding. beilstein-journals.org

Organocatalysis is frequently employed in reactions involving nitro compounds, such as asymmetric Michael additions to nitroalkenes and nitro-Mannich reactions. researchgate.netkcl.ac.uk These reactions leverage the ability of bifunctional catalysts (e.g., thioureas bearing a basic site) to activate both the nucleophile and the electrophile. researchgate.net

Despite the power of organocatalysis in both enamine chemistry and reactions of nitro compounds, its application to the direct synthesis of this compound is not well-documented. The primary synthetic routes remain based on classical nucleophilic substitution. rsc.org While some Lewis acidic metal salts like indium triflate have been used to catalyze reactions of pre-formed nitroenamines, demonstrating the principle of catalytic activation, the development of a general organocatalytic method for the de novo synthesis of this class of compounds from simpler precursors remains an area for future exploration. rsc.org

Mechanistic Investigations and Reaction Chemistry of 1 Amino 2 Nitroethenyl Methyl Amine

Nucleophilic Reactivity of the Enamine Moiety

The nitrogen atom of the amino group in (1-Amino-2-nitroethenyl)(methyl)amine possesses a lone pair of electrons, rendering the molecule nucleophilic. chemguide.co.uk This inherent nucleophilicity is a key determinant of its chemical behavior, enabling it to react with a variety of electrophilic species. chemguide.co.ukmasterorganicchemistry.com The reactivity of amines as nucleophiles is influenced by factors such as steric hindrance and basicity. masterorganicchemistry.comresearchgate.net

Electrophilic Carbon-Carbon Bond Forming Reactions

The enamine functionality in this compound allows it to participate in several crucial carbon-carbon bond-forming reactions, acting as a synthetic equivalent to an enolate. libretexts.orglibretexts.org These reactions are fundamental in constructing more complex molecular architectures.

Enamines readily undergo SN2 reactions with reactive alkyl halides, leading to the formation of an iminium salt which can then be hydrolyzed to the corresponding alkylated carbonyl compound. libretexts.orglibretexts.org This process, known as the Stork enamine alkylation, provides an effective method for introducing alkyl groups at the α-carbon. libretexts.orgyoutube.com The reaction proceeds through the formation of the enamine, followed by nucleophilic attack on the alkyl halide, and subsequent hydrolysis. libretexts.org While direct alkylation of amines can lead to multiple alkylations, the use of enamines offers better control. masterorganicchemistry.com The choice of the secondary amine used to form the enamine is crucial, with cyclic amines often being preferred. libretexts.org

Acylation of enamines with acid halides provides a route to β-dicarbonyl compounds. libretexts.orglibretexts.org The reaction involves nucleophilic attack of the enamine on the acyl halide, followed by elimination of the halide and hydrolysis of the resulting iminium salt. libretexts.org

Reactant 1Reactant 2Product TypeReaction Conditions
Enamine of this compoundAlkyl Halideα-Alkylated ProductSN2 conditions
Enamine of this compoundAcyl Halideβ-Dicarbonyl CompoundNucleophilic Acyl Substitution

The Michael addition, or conjugate addition, is a cornerstone of carbon-carbon bond formation where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). organic-chemistry.orgwikipedia.orgmasterorganicchemistry.com The enamine derived from this compound can act as a Michael donor, reacting with various activated olefins and nitroalkenes. researchgate.netmdpi.comrsc.org This reaction is thermodynamically controlled and is a powerful tool for constructing highly functionalized molecules. organic-chemistry.org The reaction mechanism involves the 1,4-addition of the enamine to the activated alkene to form a new carbon-carbon bond. mdpi.com

The scope of Michael acceptors includes α,β-unsaturated ketones, esters, nitriles, and nitroalkenes. organic-chemistry.orgwikipedia.org The reaction of enamines with these acceptors leads to the formation of 1,5-dicarbonyl compounds or their analogs after hydrolysis. libretexts.org The use of nitroalkenes as Michael acceptors is particularly significant as the resulting nitro-containing adducts are versatile intermediates that can be transformed into various functional groups, including amino groups. nih.govencyclopedia.pub

Achieving stereocontrol in Michael additions is a major focus of modern organic synthesis. researchgate.net Organocatalysis has emerged as a powerful strategy for enantioselective Michael reactions. mdpi.comresearchgate.net Chiral organocatalysts, such as proline derivatives, cinchona alkaloids, and thioureas, can activate both the nucleophile and the electrophile, leading to high levels of enantioselectivity. researchgate.netmdpi.com For instance, chiral primary amines can react with ketones to form enamines in situ, which then undergo enantioselective Michael addition to nitroalkenes, often with dual activation through hydrogen bonding between the catalyst and the nitro group. mdpi.com The stereochemical outcome of these reactions can be influenced by the catalyst structure, solvent, and reaction temperature. nih.gov

The mechanism of Michael additions, particularly with nitroalkenes, can sometimes involve the formation of transient intermediates. While direct 1,4-addition is common, stepwise pathways involving cyclobutane (B1203170) intermediates have been proposed in certain [2+2] cycloadditions that can rearrange to the Michael adduct. In some reactions of nitro compounds, cyclic intermediates such as oxazine (B8389632) oxides can also be formed. The specific intermediates formed can depend on the substrates and reaction conditions.

Michael Addition Reactions with Activated Olefins and Nitroalkenes

Cycloaddition Reactions (e.g., [2+1], [3+2], [4+2]) with Specific Unsaturated Substrates

Beyond simple additions, the enamine moiety of this compound can participate in various cycloaddition reactions. These reactions are powerful for the construction of cyclic and heterocyclic systems. For example, enamines can react with dienes in [4+2] cycloadditions (Diels-Alder reactions) or with 1,3-dipoles in [3+2] cycloadditions. The reactivity in these cycloadditions is governed by the frontier molecular orbitals of the enamine and the reacting partner.

Reaction TypeReactant 1Reactant 2Product Type
Michael AdditionThis compound (as enamine)Activated Olefin1,5-Dicarbonyl derivative (after hydrolysis)
Michael AdditionThis compound (as enamine)Nitroalkeneγ-Nitrocarbonyl derivative (after hydrolysis)
[4+2] CycloadditionThis compound (as enamine)DieneCyclohexene derivative
[3+2] CycloadditionThis compound (as enamine)1,3-DipoleFive-membered heterocycle

Transformations Involving the Nitro Group

The nitro group is a key functional handle on the molecule, susceptible to various transformations that can dramatically alter the molecular framework.

The reduction of the nitro group is a fundamental transformation, providing access to primary amines and other nitrogen-containing functionalities. This conversion is one of the most strategic methods for introducing an amino group into a target molecule. researchgate.net For nitroenamines like this compound, the reduction transforms the electron-withdrawing nitro group into a strongly electron-donating amino group, significantly altering the electronic character of the molecule. masterorganicchemistry.com

A variety of reagents can be employed for this reduction, with the choice of reagent determining the final product. The most common transformation is the complete reduction to a vicinal diamine.

Common Reagents for Nitro Group Reduction:

Reagent/MethodTypical Product from R-NO₂Notes
Catalytic Hydrogenation (H₂, Pd/C)Amine (R-NH₂)A widely used and often preferred method for both aliphatic and aromatic nitro groups. commonorganicchemistry.com
Catalytic Hydrogenation (H₂, Raney Ni)Amine (R-NH₂)Effective for nitro group reduction and can be used when dehalogenation is a concern. commonorganicchemistry.com
Metals in Acid (e.g., Fe, Zn, Sn in HCl or AcOH)Amine (R-NH₂)Provides a mild method for reducing nitro groups in the presence of other reducible functionalities. masterorganicchemistry.comcommonorganicchemistry.com
Tin(II) Chloride (SnCl₂)Amine (R-NH₂)A mild reagent suitable for substrates with sensitive functional groups. commonorganicchemistry.com
Lithium Aluminum Hydride (LiAlH₄)Amine (R-NH₂)Reduces aliphatic nitro compounds to amines. commonorganicchemistry.com In aromatic systems, it can lead to azo compounds. masterorganicchemistry.comcommonorganicchemistry.com
Diborane (B8814927) (B₂H₆)Hydroxylamine (B1172632) (R-NHOH)Can be used for the partial reduction of aliphatic nitro compounds to hydroxylamines. wikipedia.org

The reduction of this compound would yield 1,2-ethanediamine derivatives, which are valuable precursors in coordination chemistry and the synthesis of heterocyclic compounds. The choice of reducing agent must be made carefully to avoid potential side reactions, such as the reduction of other functional groups or polymerization.

The polarized nature of the nitroenamine scaffold makes it an excellent participant in annulation reactions, which are processes that form a new ring. The carbon atom bearing the nitro group is electrophilic and acts as a good Michael acceptor. nih.gov

In intermolecular annulation , this compound can react with various dinucleophiles or with molecules that can undergo sequential reactions. For instance, in reactions analogous to those of N-methyl-1-(methylthio)-2-nitroethenamine, the nitroethylene (B32686) moiety can undergo a Michael addition with a suitable nucleophile. nih.gov This initial addition can be followed by an intramolecular cyclization and elimination sequence to construct complex heterocyclic systems. A relevant example involves the Michael addition of a pyrazoloheterodiene to a nitroketene N,S-acetal, which then undergoes intramolecular annulation to form a tetrahydropyrazolopyridine derivative. nih.gov

Intramolecular annulation processes are also feasible if a suitable nucleophilic functional group is present elsewhere in the molecule or is introduced during the reaction sequence. The nitro group can act as an internal electrophile, facilitating cyclization reactions that lead to various nitrogen-containing heterocycles.

Reactivity of the Amine and Methylamine (B109427) Functions

The molecule possesses two distinct amine functionalities: a primary amine (-NH₂) and a secondary amine (-NHCH₃). Both are nucleophilic, but their reactivity can differ due to steric and electronic effects.

N-Alkylation involves the reaction of the amine's lone pair of electrons with an alkyl halide in a nucleophilic substitution reaction. wikipedia.org For this compound, alkylation can occur at either the primary or secondary amine.

Primary Amine Alkylation: Reaction at the primary amine would lead to a secondary amine.

Secondary Amine Alkylation: Reaction at the secondary amine would yield a tertiary amine.

A significant challenge in amine alkylation is the tendency for overalkylation. wikipedia.orgmasterorganicchemistry.com The product of the initial alkylation (a secondary or tertiary amine) is often more nucleophilic than the starting amine, leading to further reaction and a mixture of products. masterorganicchemistry.com For instance, alkylating the primary amine could be followed by alkylation of the newly formed secondary amine. Similarly, the tertiary amine formed from the secondary methylamine can be further alkylated to form a quaternary ammonium (B1175870) salt, a process known as the Menshutkin reaction. wikipedia.org Controlling the stoichiometry and reaction conditions is crucial for achieving selective mono-alkylation.

N-Acylation is the reaction of an amine with an acylating agent (like an acid chloride or anhydride) to form an amide. This reaction is generally very efficient. Acylation of the primary and secondary amines in this compound would produce the corresponding amides. This transformation is often used as a protection strategy for amines, as the resulting amide is significantly less nucleophilic and basic, preventing it from participating in subsequent reactions. masterorganicchemistry.com

Amines readily react with carbonyl compounds such as aldehydes and ketones in a condensation reaction. latech.edu The reaction is typically catalyzed by a weak acid and involves the formation of a hemiaminal (or carbinolamine) intermediate, which then dehydrates to give the final product. wikipedia.orgyoutube.com The pH must be carefully controlled, as high acidity will protonate the amine, rendering it non-nucleophilic, while low acidity will not be sufficient to promote dehydration of the intermediate. libretexts.org

The two amine groups in this compound exhibit different reactivity with carbonyls:

Primary Amine: The primary amino group (-NH₂) reacts with aldehydes or ketones to form an imine (also known as a Schiff base), which contains a C=N double bond. wikipedia.org

Secondary Amine: The secondary methylamino group (-NHCH₃) reacts with aldehydes or ketones that have an α-proton to form an enamine , where the nitrogen is attached to a C=C double bond. wikipedia.org If the carbonyl compound lacks an α-proton, the reaction may stop at the iminium salt stage.

Summary of Condensation Reactions:

Amine TypeCarbonyl ReactantIntermediateFinal Product
Primary AmineAldehyde/KetoneHemiaminalImine (Schiff Base)
Secondary AmineAldehyde/Ketone with α-HHemiaminalEnamine
Secondary AmineAldehyde/Ketone without α-HHemiaminalIminium Salt

These condensation products, particularly imines and enamines, are versatile intermediates in organic synthesis, for example, in the Stork enamine synthesis or Robinson annulation. latech.edu

Intramolecular Cyclization and Rearrangement Pathways

The unique arrangement of functional groups in this compound provides opportunities for intramolecular reactions. Given the appropriate conditions or the presence of other reactive sites, the molecule can undergo cyclization to form various heterocyclic structures.

For example, related ene-1,1-diamines can participate in aza-ene reactions with suitable electrophiles, followed by intramolecular cyclization to build fused heterocyclic systems. nih.gov A potential pathway for this compound could involve an initial intermolecular reaction that appends a functional group, which then participates in an intramolecular cyclization with one of the amine groups or the nitro-activated double bond.

Treatment of dicarbonyl compounds can lead to intramolecular aldol (B89426) condensations, and similar principles can apply here. vanderbilt.edu If the molecule were modified to contain a carbonyl group, an intramolecular condensation with one of the amine functions could lead to the formation of five- or six-membered rings. The specific pathways are highly dependent on the substrate and reaction conditions, but the inherent functionality of the molecule makes it a prime candidate for constructing complex cyclic architectures.

Synthesis of Nitrogen-Containing Heterocyclic Systems

The core reactivity of this compound and its analogs lies in the push-pull nature of the nitroenamine system. The electron-donating amino groups and the electron-withdrawing nitro group create a polarized double bond, making the molecule susceptible to a variety of reactions that lead to the formation of heterocyclic rings. These reactions often proceed through multi-component, domino, or cyclization pathways.

Detailed research on analogous compounds, particularly N-methyl-1-(methylthio)-2-nitroethenamine (NMSM), has demonstrated their utility in synthesizing a diverse range of heterocyclic scaffolds. rsc.orgnih.gov The methylthio group in NMSM acts as a good leaving group, a role that could potentially be played by one of the amino groups in this compound under specific reaction conditions.

The synthesis of various heterocyclic systems using NMSM as a precursor is well-documented and provides a model for the potential reactivity of this compound. These reactions can be broadly categorized into catalyst-assisted and catalyst-free transformations. rsc.orgnih.gov

Catalyst-Assisted Reactions:

A variety of catalysts have been employed to facilitate the synthesis of heterocycles from NMSM. For instance, indium triflate has been used to catalyze the reaction of NMSM with 3-formylchromone to produce azaxanthone derivatives. rsc.org The proposed mechanism involves an initial Henry reaction followed by dehydration and a 6π-electrocyclization. rsc.org

Another example involves the use of iodine as a catalyst in a three-component reaction between NMSM, aromatic amines, and phenylglyoxal (B86788) monohydrate to yield highly substituted pyrroles. nih.gov The reaction proceeds through the formation of an imine intermediate, which is then activated by iodine. nih.gov

Catalyst-Free Reactions:

Interestingly, a number of heterocyclic syntheses involving NMSM proceed efficiently without the need for a catalyst. For example, the reaction of ninhydrin, NMSM, and various aromatic amines in ethanol (B145695) at room temperature affords dihydroxyoxoindeno[1,2-b]pyrrole derivatives. nih.gov

The following table summarizes representative examples of heterocyclic systems synthesized from the analogous compound NMSM, highlighting the diversity of achievable structures.

ReactantsCatalyst/ConditionsProductReference
NMSM, 3-FormylchromoneIn(OTf)₃Azaxanthone derivatives rsc.org
NMSM, Aromatic Amines, PhenylglyoxalIodineHighly substituted pyrroles nih.gov
NMSM, Aldehydes, 2-AminopyridineReflux in ethanolHexa-substituted 1,4-dihydropyridines nih.gov
NMSM, Aldehydes, 3-Amino-1,2,4-triazoleTCAAN-Alkyl-6-nitro-3,5-dihydro- researchgate.netrsc.orgtriazolo[1,5-a]pyrimidin-7-amine nih.gov
Ninhydrin, NMSM, Aromatic AminesEthanol, rtDihydroxyoxoindeno[1,2-b]pyrrole derivatives nih.gov

This table is based on the reactivity of N-methyl-1-(methylthio)-2-nitroethenamine (NMSM) as an analogue for this compound.

Potential for Nitrene-Mediated Rearrangements (if relevant through precursor design)

The potential for nitrene-mediated rearrangements in the context of this compound would primarily depend on the design of suitable precursors. Nitrenes are highly reactive intermediates that can undergo a variety of transformations, including C-H insertion, addition to alkenes, and rearrangements.

While direct evidence for nitrene-mediated rearrangements involving this compound itself is scarce in the literature, one could envision synthetic pathways where a precursor to this molecule is designed to generate a nitrene. For example, the corresponding azide (B81097) could be a potential precursor. However, the inherent reactivity of the nitroenamine moiety might complicate such a strategy.

It is important to distinguish nitrene chemistry from the chemistry of nitrenium ions. While both are nitrogen-based reactive intermediates, their electronic structure and reactivity differ significantly. Studies on N-heterocyclic nitrenium ions have explored their coordination chemistry, but this is distinct from the synthetic applications of nitrene rearrangements. google.com

Given the current body of research, the application of this compound in nitrene-mediated rearrangements remains a theoretical possibility that would require specific precursor design and experimental validation. The more established and predictable reaction pathways for this class of compounds involve their use as nucleophilic and electrophilic partners in the synthesis of heterocyclic systems as detailed in the previous section.

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR: The proton NMR spectrum of (1-Amino-2-nitroethenyl)(methyl)amine would be expected to show distinct signals corresponding to the different types of protons in the molecule. The vinyl proton (=CH-) would likely appear as a singlet or a doublet depending on the coupling with the amino proton, typically in the downfield region (δ 6.0-8.0 ppm) due to the deshielding effects of the nitro group. The methyl group protons (-CH₃) attached to the nitrogen would also produce a singlet, likely in the range of δ 2.5-3.5 ppm. The amino protons (-NH₂) would exhibit a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would provide information on the carbon framework. The two vinyl carbons would have characteristic chemical shifts; the carbon bearing the nitro group (-C-NO₂) would be significantly downfield (δ 140-160 ppm), while the carbon attached to the two nitrogen atoms (>C(N)₂) would also be in a similar region. The methyl carbon (-CH₃) would appear in the upfield region (δ 30-40 ppm).

Expected ¹H and ¹³C NMR Data

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
=CH-NO₂ 6.0 - 8.0 140 - 160
>C(N)₂ - 140 - 160
-NH₂ Variable (broad) -

Note: These are estimated values and can vary based on solvent and experimental conditions.

Two-dimensional NMR techniques are essential for unambiguously assigning proton and carbon signals and for determining the molecule's connectivity and spatial arrangement.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal scalar couplings between protons. A key correlation would be expected between the vinyl proton and the amino protons, which would help to confirm their proximity in the molecule.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would definitively link the vinyl proton signal to its corresponding vinyl carbon signal and the methyl proton signals to the methyl carbon signal.

NMR spectroscopy is a powerful tool for studying dynamic processes such as reaction equilibria and for identifying transient intermediates. For a compound like this compound, NMR could be used to study potential tautomeric equilibria, for example, between the nitroenamine form and a possible aci-nitro tautomer. By monitoring changes in the NMR spectra over time or under different conditions (e.g., temperature, pH), one could gain insights into the kinetics and thermodynamics of such processes.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is a critical technique for determining the exact molecular formula of a compound. For this compound (C₃H₇N₃O₂), the expected exact mass would be calculated and compared to the experimentally determined value to confirm the elemental composition.

The fragmentation pattern observed in the mass spectrum would provide further structural information. Expected fragmentation pathways could include the loss of the nitro group (NO₂), the methyl group (CH₃), or other small neutral molecules, leading to characteristic fragment ions that can be used to piece together the molecular structure.

Expected HRMS Data

Ion Formula Expected Exact Mass
[M]+ C₃H₇N₃O₂ 117.0538
[M-NO₂]+ C₃H₇N 71.0629

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Fingerprinting

IR and Raman spectroscopy provide information about the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: The IR spectrum of this compound would be expected to show strong absorption bands for the nitro group (asymmetric and symmetric stretches, typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively). The N-H stretching vibrations of the amino group would appear as one or two bands in the 3500-3300 cm⁻¹ region. The C=C double bond stretch of the enamine system would likely be observed around 1650-1600 cm⁻¹. C-H stretching and bending vibrations for the methyl and vinyl groups would also be present.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=C double bond and the symmetric stretch of the nitro group are often strong in the Raman spectrum.

Expected Vibrational Spectroscopy Data

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
N-H Stretch (Amino) 3500 - 3300 Weak
C-H Stretch (Methyl/Vinyl) 3100 - 2850 Strong
C=C Stretch (Enamine) 1650 - 1600 Strong
N-O Stretch (Nitro, asym.) 1550 - 1500 Moderate

Single-Crystal X-ray Diffraction (XRD) for Solid-State Molecular Architecture and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, XRD analysis would provide precise bond lengths, bond angles, and torsional angles. This would confirm the planar or near-planar geometry of the nitroenamine moiety. Furthermore, XRD would reveal the packing of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonding between the amino group of one molecule and the nitro group of a neighboring molecule. These interactions are crucial for understanding the solid-state properties of the compound.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of (1-Amino-2-nitroethenyl)(methyl)amine.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. By employing functionals like B3LYP or M06-2X with appropriate basis sets (e.g., 6-311+G**), researchers can optimize the molecular structure to find the lowest energy conformation. nih.govmdpi.com These calculations provide precise data on bond lengths, bond angles, and dihedral angles.

For a molecule like this compound, DFT calculations can predict the planarity of the nitroenamine core and the orientation of the methyl and amino substituents. The energetics of different possible isomers (E/Z) and conformers can be compared to identify the most stable form. The reliability of these calculated geometries can be tested by comparing them to experimental data when available or by assessing the performance of different functionals. researchgate.netucl.ac.ukchemrxiv.org

Table 1: Representative Calculated Geometrical Parameters for a Nitroenamine

ParameterBond/AngleCalculated Value (B3LYP/6-31G*)
Bond LengthC=C1.38 Å
C-NO₂1.42 Å
C-N(H)CH₃1.36 Å
C-NH₂1.37 Å
Bond AngleC-C-N(H)CH₃121.5°
C-C-NH₂120.8°
O-N-O124.0°
Note: This data is illustrative for a representative nitroenamine structure and demonstrates the type of information obtained from DFT calculations.

DFT and other ab initio methods are instrumental in mapping out the potential energy surfaces of chemical reactions involving this compound. This allows for the detailed exploration of reaction mechanisms, including the identification of intermediates and, crucially, the characterization of transition states (TS). frontiersin.org A transition state represents the highest energy point along the reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction pathway. rsc.orgresearchgate.net

For instance, in reactions where the nitroenamine acts as a nucleophile or participates in cycloadditions, DFT calculations can model the approach of reactants and locate the TS. nih.govresearchgate.net Methods such as Intrinsic Reaction Coordinate (IRC) calculations are then used to confirm that the identified transition state correctly connects the reactants with the desired products. frontiersin.org The calculated activation energy (the energy difference between the reactants and the transition state) provides a quantitative prediction of the reaction rate. researchgate.net This is particularly valuable for understanding the reactivity of the polarized push-pull ethylene (B1197577) system present in the molecule. nih.gov

Table 2: Calculated Activation Energies for a Model Enamine Reaction

Reaction PathwayComputational MethodSolvent ModelCalculated Activation Energy (kcal/mol)
[2+2] CycloadditionM06-2X/def2-TZVPSMD (Toluene)25.8
Michael AdditionM06-2X/def2-TZVPSMD (Toluene)21.3
Proton TransferB3LYP/6-311+G(d,p)PCM (Water)15.1
Note: This table presents hypothetical data for model reactions to illustrate the application of DFT in predicting reaction barriers.

Quantum chemical calculations can accurately predict various spectroscopic parameters, which serve as a vital link between theoretical models and experimental observation. DFT methods are routinely used to calculate the nuclear magnetic resonance (NMR) chemical shifts (¹H, ¹³C) and the vibrational frequencies (infrared and Raman spectra) of molecules. nih.govmdpi.com

The prediction of NMR chemical shifts is influenced by the electronic environment of each nucleus, which is accurately described by the calculated electron density. nih.gov Similarly, the calculation of vibrational frequencies is based on the second derivatives of the energy with respect to atomic displacements, providing a theoretical infrared spectrum that can be compared directly with experimental data to confirm a molecule's identity and structure. nih.gov Discrepancies between calculated and experimental spectra can often be resolved by considering solvent effects or by exploring different molecular conformations. nih.govnih.gov

Table 3: Predicted vs. Experimental Spectroscopic Data for an Analogous Nitro Compound

ParameterAtom/GroupPredicted Value (PBE0/6-311+G(2d,p))Experimental Value
¹³C NMR ShiftC=C -NO₂145.2 ppm144.8 ppm
¹H NMR ShiftN-H 8.9 ppm9.1 ppm
IR FrequencyNO₂ asym. stretch1540 cm⁻¹1535 cm⁻¹
IR FrequencyC=C stretch1615 cm⁻¹1620 cm⁻¹
Note: Data is representative for a related nitro-aromatic compound to show the typical accuracy of DFT predictions. nih.govnih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solution-Phase Behavior

While quantum mechanics is ideal for static properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms by solving Newton's equations of motion, providing a detailed picture of the molecule's conformational flexibility and its interactions with the surrounding environment, such as a solvent. nih.govnih.gov

For this compound in solution, MD simulations can reveal the accessible conformational landscape by tracking the rotation around single bonds. acs.org These simulations help to understand the stability of different conformers, the dynamics of intramolecular hydrogen bonding, and the organization of solvent molecules around the solute. acs.orgnih.gov This information is critical for understanding how the solvent influences the molecule's reactivity and structure. researchgate.net The results from MD can provide an ensemble of structures that can be used for more accurate calculations of average properties, such as NMR chemical shifts in solution. mdpi.com

Computational Insights into Stereoselectivity and Regioselectivity of Enamine-Based Reactions

Enamines are key intermediates in many carbon-carbon bond-forming reactions, and understanding the factors that control stereoselectivity (the preferential formation of one stereoisomer) and regioselectivity (the preferential reaction at one site) is a central theme in organic synthesis. Computational chemistry provides profound insights into these phenomena. nih.gov

In reactions involving this compound or similar enamines, theoretical models can be used to calculate the energies of the different transition states that lead to various possible products. researchgate.net For example, in a Michael addition to a prochiral center, DFT can be used to calculate the activation energies for the pathways leading to the syn and anti products. The product distribution is generally governed by the Curtin-Hammett principle, where the lowest energy transition state leads to the major product. These calculations can explain why a particular catalyst or set of reaction conditions favors one stereoisomer over another, guiding the rational design of new synthetic methods. nih.govresearchgate.net

Advanced Derivatization and Analog Synthesis Strategies

Systematic Modification of the Amino and Methylamino Moieties

One common strategy is N-alkylation , which involves the introduction of alkyl groups onto the nitrogen atoms. wikipedia.org This can be achieved through reactions with alkyl halides. wikipedia.org The reactivity of the primary versus the secondary amine can often be controlled by steric hindrance and reaction conditions. For instance, the use of a bulky alkyl halide might selectively alkylate the less sterically hindered primary amine. Conversely, exhaustive methylation using a reagent like methyl iodide can lead to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com Reductive alkylation, a milder method that preserves the charge of the amino group, can convert primary amines to secondary or tertiary amines. nih.gov

Another important modification is acylation , which introduces an acyl group (R-C=O) onto the amino moieties. This is typically achieved using acyl chlorides or anhydrides, such as acetic anhydride (B1165640). masterorganicchemistry.com Acylation converts the basic amino groups into neutral amide functionalities, which can alter the compound's electronic properties and hydrogen bonding capabilities. nih.govmasterorganicchemistry.com This transformation can also serve as a protective strategy, allowing for subsequent reactions on other parts of the molecule. masterorganicchemistry.com The amide can later be hydrolyzed back to the amine if desired. masterorganicchemistry.com

Furthermore, the amino groups can be made to react with isothiocyanates to form thiourea (B124793) derivatives, or with succinimidyl esters to introduce a variety of functional groups. nih.gov These modifications are valuable for creating bioconjugates or for attaching reporter groups like fluorophores. nih.gov

Modification StrategyReagentsResulting Functional GroupKey Features
N-Alkylation Alkyl halides, Methyl iodideSecondary/Tertiary amine, Quaternary ammonium saltModulates basicity and steric bulk. wikipedia.orgmasterorganicchemistry.com
Reductive Alkylation Aldehyde/Ketone, Reducing agentSecondary/Tertiary amineMilder conditions, preserves charge. nih.gov
Acylation Acyl chlorides, AnhydridesAmideNeutralizes basicity, alters electronic properties. nih.govmasterorganicchemistry.com
Reaction with Isothiocyanates R-N=C=SThioureaIntroduces sulfur-containing moiety. nih.gov
Reaction with Succinimidyl Esters Succinimidyl estersAmide linkageVersatile for bioconjugation. nih.gov

Introduction of Diverse Substituents onto the Ethenyl Backbone

The ethenyl backbone of (1-Amino-2-nitroethenyl)(methyl)amine, activated by the electron-withdrawing nitro group and the electron-donating amino groups, is a prime site for introducing diverse substituents. The high reactivity of similar nitroalkenes makes them valuable substrates in various synthetic transformations. researchgate.netresearchgate.net

Michael addition reactions are a powerful tool for forming new carbon-carbon or carbon-heteroatom bonds at the β-position relative to the nitro group. researchgate.net A wide range of nucleophiles, including organometallic reagents, enolates, and amines, can be added across the double bond. For example, the conjugate addition of organoboronic acids to nitroalkenes can be catalyzed by rhodium complexes, yielding β,β-diarylnitroethanes with high enantioselectivity. organic-chemistry.org

Cycloaddition reactions offer another avenue for elaborating the ethenyl backbone. Nitroalkenes are excellent dienophiles in [4+2] cycloaddition reactions (Diels-Alder reactions) and can also participate in [3+2] cycloadditions with nitrones. wikipedia.org These reactions allow for the rapid construction of complex cyclic and heterocyclic systems. For instance, the reaction of nitroethenes with azomethine ylides can produce substituted pyrrolidines. rsc.org

The synthesis of tetrasubstituted nitroalkenes has been achieved through a two-step process involving a Horner-Wadsworth-Emmons olefination followed by nitration. nih.gov This methodology allows for the introduction of a variety of substituents at the α and β positions of the double bond.

Reaction TypeReagents/CatalystsType of Substituent IntroducedPotential Products
Michael Addition Organoboronic acids, Rhodium catalystAryl groupsβ,β-Diarylnitroethanes organic-chemistry.org
Michael Addition Aldehydes, OrganocatalystSubstituted alkyl chainsβ-Substituted-δ-nitroalcohols organic-chemistry.org
[4+2] Cycloaddition Dienes (e.g., cyclopentadiene)Cyclic frameworksBicyclic nitro compounds wikipedia.org
[3+2] Cycloaddition Nitrones, Azomethine ylidesHeterocyclic ringsIsoxazolines, Pyrrolidines wikipedia.orgrsc.org
Horner-Wadsworth-Emmons/Nitration Phosphonates, Nitrating agentsVarious alkyl and aryl groupsTetrasubstituted nitroalkenes nih.gov

Alterations and Transformations of the Nitro Group to Other Functionalities

The nitro group is a versatile functional group that can be transformed into a variety of other functionalities, significantly expanding the synthetic utility of this compound derivatives. nih.govrsc.org

The most common transformation is the reduction of the nitro group to an amino group. acs.org This can be accomplished using a wide range of reducing agents and conditions. wikipedia.org Catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel is a highly effective method. masterorganicchemistry.comcommonorganicchemistry.com For substrates with other reducible functional groups, milder and more selective methods are available, such as the use of iron or zinc in acidic media, or tin(II) chloride. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. acs.orgnih.gov

The nitro group can also be partially reduced to a hydroxylamine using reagents like diborane (B8814927) or zinc dust with ammonium chloride. wikipedia.org Furthermore, under specific conditions, nitro compounds can be converted to oximes using metal salts like tin(II) chloride or chromium(II) chloride. wikipedia.org

In some cases, the nitro group can be replaced altogether. For instance, the Nef reaction converts a primary or secondary nitroalkane into a ketone or aldehyde, respectively, though this is more applicable to saturated systems. nih.gov The nitro group can also act as a leaving group in certain nucleophilic substitution reactions. nih.gov

TransformationReagents/ConditionsResulting Functional GroupNotes
Full Reduction H₂/Pd-C, Fe/HCl, Zn/AcOH, SnCl₂AmineA common and versatile transformation. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com
Partial Reduction Diborane, Zn/NH₄ClHydroxylamineStops the reduction at an intermediate stage. wikipedia.org
Reduction to Oxime SnCl₂, CrCl₂OximeAnother partial reduction product. wikipedia.org
Denitration Catalytic hydrogenation at high temperaturesAlkaneReplaces the nitro group with hydrogen. wikipedia.org

Construction of Macrocyclic and Polymeric Derivatives

The unique structure of this compound can serve as a building block for the construction of larger, more complex architectures such as macrocycles and polymers.

Polymeric derivatives can be envisioned through the polymerization of monomers derived from this compound. Nitroalkenes, such as nitroethylene (B32686), are known to undergo polymerization. wikipedia.org The polymerization can be initiated by various methods, including radical initiators. youtube.comlibretexts.org The presence of the double bond in the ethenyl backbone allows for addition polymerization, where monomer units add to one another to form a long polymer chain. libretexts.org The resulting polymer would have a repeating unit based on the structure of the parent compound. The properties of the polymer could be tuned by the modifications discussed in the previous sections. Nitrones, which can be derived from nitro compounds, are also employed in polymer chemistry, acting as radical spin traps and participating in cycloaddition reactions to create complex macromolecular architectures. researchgate.net

Macromolecular StructureSynthetic ApproachKey Features
Macrocycles Intramolecular cyclization of functionalized precursorsCreates large, cyclic molecules with defined cavities. northwestern.edu
Polymers Addition polymerization of the ethenyl double bondForms long chains of repeating monomer units. wikipedia.orglibretexts.org

Applications in Contemporary Organic Synthesis and Materials Science

Utility in Organocatalysis and Ligand Design for Transition Metal Catalysis

The application of (1-Amino-2-nitroethenyl)(methyl)amine in organocatalysis and as a ligand for transition metal catalysis is a largely unexplored area. Organocatalysis often relies on the ability of a small organic molecule to activate substrates, for example, through the formation of enamines or iminium ions. mdpi.com While primary and secondary amines are common motifs in organocatalysts, the electronic properties of the nitroenamine system in this compound would likely alter its catalytic behavior in ways that are not yet documented.

Similarly, in transition metal catalysis, ligands play a crucial role in modulating the reactivity and selectivity of the metal center. Amino groups are common coordinating moieties in ligands. acs.org The presence of two nitrogen atoms and a nitro group in this compound could allow for various binding modes to a metal center. However, there is a lack of specific research investigating the use of nitro-1,1-enediamines as ligands for transition metal catalysts. The strong electron-withdrawing nature of the nitro group would significantly influence the electron-donating ability of the amino groups, a key parameter in ligand design. Further research is needed to explore the potential of this class of compounds in catalysis.

Integration into the Development of Novel Organic Materials and Functional Polymers

The integration of this compound into novel organic materials and functional polymers is another area with limited dedicated research. The vinyl group bearing a nitro substituent is known to be reactive and can participate in polymerization reactions. For instance, nitroethylene (B32686) can undergo radical polymerization. wikipedia.org This suggests that the ethenyl backbone of this compound could potentially be a monomer for polymerization, leading to polymers with repeating nitro- and amino-functionalized units.

The presence of the nitro group could also be exploited for post-polymerization modification, allowing for the introduction of other functional groups. Furthermore, the ability of nitro-functionalized catechols to participate in cross-linking and bioadhesion suggests that the nitro group in other molecular contexts could impart interesting material properties. acs.org However, the specific polymerization behavior of this compound and the properties of any resulting polymers have not been reported. This remains an open avenue for future investigation in materials science.

Future Research Directions and Emerging Opportunities

Development of More Sustainable and Atom-Economical Synthetic Protocols

The principles of green chemistry and atom economy are central to modern synthetic design, aiming to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste. jocpr.comnumberanalytics.com Future research on (1-Amino-2-nitroethenyl)(methyl)amine will likely prioritize the development of synthetic routes that are not only high-yielding but also environmentally benign.

Current synthetic strategies for related nitroethylenes can be resource-intensive, sometimes relying on hazardous solvents and producing significant by-products. google.com A key future direction will be the design of new protocols that reduce environmental impact. This involves exploring several key areas:

Catalytic Methods: Shifting from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. rsc.org Research could focus on developing novel catalysts that enable the synthesis of the target compound under milder conditions, with lower energy consumption and higher selectivity. numberanalytics.com For instance, catalytic hydrogenation processes are inherently atom-economical and represent a greener alternative to many traditional reduction methods. jocpr.com

Solvent Minimization: A significant area for improvement lies in reducing or eliminating the use of hazardous organic solvents. rsc.org Investigating solvent-free reaction conditions or the use of greener alternatives like water, ionic liquids, or bio-based solvents is a promising avenue. rsc.orgnih.gov Methodologies that allow for the synthesis in aqueous media, as seen in a patented synthesis for a similar compound, could drastically improve the environmental profile of the production process. google.com

Atom-Economical Reactions: The inherent efficiency of certain reaction classes will be leveraged. Addition and rearrangement reactions, for example, are 100% atom-economical by definition, as all reactant atoms are incorporated into the product. rsc.org Future synthetic designs will likely favor these types of transformations over less efficient substitution and elimination reactions. rsc.orgnih.gov The goal is to devise a synthetic pathway where the generation of waste is minimized at each step. jocpr.com

Table 1: Principles of Green and Atom-Economical Synthesis

Principle Description Relevance to this compound Synthesis
Atom Economy Maximizes the incorporation of material from the starting materials into the final product. numberanalytics.com Designing routes that avoid stoichiometric by-products, favoring addition or rearrangement reactions. rsc.org
Catalysis Use of catalysts in small amounts over stoichiometric reagents. rsc.org Development of catalysts for efficient C-N bond formation and nitro group introduction under mild conditions.
Benign Solvents Minimizing or replacing hazardous solvents with safer alternatives. rsc.org Exploring aqueous-based synthesis or solvent-free conditions to reduce environmental impact. google.com
Energy Efficiency Conducting reactions at ambient temperature and pressure. Developing synthetic protocols that do not require significant heating or cooling, lowering energy costs. jocpr.com

Exploration of Novel Reactivity Patterns and Cascade Reactions

The unique electronic properties of this compound, derived from the push-pull system of the amino and nitro groups on the ethenyl backbone, suggest a rich and underexplored reactive potential. Future research is expected to delve into uncovering novel transformations and harnessing its structure for complex molecule synthesis through cascade reactions.

Cascade reactions, where multiple bond-forming events occur in a single operation, offer significant advantages in terms of efficiency and step economy. nih.gov The functional groups present in this compound make it an ideal substrate for such processes. For example, research on the related compound 1-amino-1-hydrazino-2,2-dinitroethylene (HFOX) has shown that the reactivity of its amine and hydrazinyl groups can be selectively controlled by pH to engage in condensation and cyclization reactions with carbonyl compounds, leading to diverse five- and six-membered ring systems. rsc.org This provides a direct blueprint for exploring similar pH-controlled cyclization and condensation pathways with the subject compound.

Future investigations may focus on:

Cycloaddition Reactions: The electron-deficient double bond is primed to act as a dienophile or dipolarophile in various cycloaddition reactions, providing access to a range of carbocyclic and heterocyclic scaffolds.

Cascade Nucleophilic Additions: The nitroalkene moiety is an excellent Michael acceptor. This reactivity can initiate cascade sequences, where an initial nucleophilic attack is followed by intramolecular cyclizations or other transformations. The development of cascade reactions involving nitro compounds is an active area of research. nih.gov

Multicomponent Reactions (MCRs): Designing MCRs that incorporate this compound as a key building block would enable the rapid assembly of complex molecules from simple precursors in a single step, aligning with green chemistry principles. nih.gov

Advancement of Chiral Derivatization and Enantioselective Synthetic Routes

Chirality is a critical aspect of molecular science, particularly in pharmaceuticals and materials science. While this compound is itself achiral, its functional handles—specifically the primary amino group—provide a clear point for the introduction of chirality.

The development of chiral derivatizing agents (CDAs) is a well-established strategy for the separation and analysis of enantiomers. nih.govnih.gov Future work could involve reacting this compound with optically pure CDAs to form diastereomeric derivatives. nih.gov These diastereomers can then be separated using standard achiral chromatography techniques. researchgate.netrsc.org This indirect approach is valuable for analytical purposes and for preparing enantiomerically enriched samples for further study. Advances in this area may focus on developing novel CDAs that react efficiently and provide derivatives with excellent separation characteristics and strong signals for detection, for instance by mass spectrometry. nih.gov

A more ambitious and synthetically powerful goal is the development of enantioselective reactions that create new stereocenters in molecules derived from this compound. This could be achieved through several routes:

Asymmetric Catalysis: Utilizing chiral catalysts to control the stereochemical outcome of reactions involving the nitroalkene moiety. For example, enantioselective Michael additions of nucleophiles to the double bond, catalyzed by chiral metal complexes or organocatalysts, could generate chiral products with high optical purity. researchgate.net

Substrate-Controlled Synthesis: Attaching a chiral auxiliary to the primary amine would induce facial bias, directing subsequent reactions to occur stereoselectively.

Table 2: Strategies for Chiral Synthesis and Derivatization

Approach Method Potential Application
Chiral Derivatization Reaction with a chiral derivatizing agent (CDA) to form separable diastereomers. nih.govresearchgate.net Analytical enantioseparation; preparation of enantiomerically enriched materials.
Enantioselective Catalysis Use of a chiral catalyst (metal-based or organocatalyst) to favor one enantiomeric product. Direct synthesis of chiral derivatives from prochiral precursors in high enantiomeric excess. researchgate.net
Chiral Auxiliary Covalent attachment of a chiral group to guide the stereochemical course of a reaction. Stereocontrolled synthesis of complex chiral molecules starting from the base compound.

Application of Flow Chemistry and Automated Synthesis Platforms for Scalable Production

The transition from laboratory-scale synthesis to industrial production presents numerous challenges, including safety, scalability, and reproducibility. Flow chemistry and automated synthesis platforms offer powerful solutions to these challenges and represent a significant opportunity for the future manufacturing of this compound. nih.gov

Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise manner, provides several key advantages: thieme-connect.de

Enhanced Safety: The small internal volume of flow reactors minimizes the risk associated with handling potentially energetic materials like nitro compounds or highly exothermic reactions. nih.govbeilstein-journals.org

Precise Control: Superior heat and mass transfer in microreactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. thieme-connect.de

Scalability: Scaling up production in a flow system can be achieved by either running the system for a longer duration, increasing the size of the reactor channels ("sizing up"), or by running multiple reactors in parallel ("numbering up"). nih.gov This is often more straightforward than scaling up traditional batch reactors. nih.gov

Automated synthesis platforms can further revolutionize the development and production process. These systems integrate robotics, reaction modules, and analytical tools to perform experiments with high throughput and minimal human intervention. sigmaaldrich.comyoutube.com By leveraging artificial intelligence and machine learning algorithms, these platforms can autonomously design experiments, screen reaction conditions, and optimize synthetic routes in a closed loop. nih.govyoutube.com For this compound, an automated platform could rapidly identify the optimal conditions for a new, sustainable synthesis or a novel cascade reaction, dramatically accelerating the research and development cycle. nih.gov

Table 3: Comparison of Batch vs. Flow Chemistry for Production

Feature Batch Chemistry Flow Chemistry
Safety Higher risk with large volumes of hazardous materials. Inherently safer due to small reactor volumes. beilstein-journals.org
Heat & Mass Transfer Often inefficient, leading to temperature gradients and mixing issues. Excellent heat and mass transfer, enabling precise control. thieme-connect.de
Scalability Complex, often requires re-optimization of reaction conditions. More straightforward via "numbering up" or extended run times. nih.gov
Reproducibility Can vary between batches. High reproducibility due to consistent process parameters. nih.gov
Process Integration Difficult to integrate multiple steps. "Telescoped" multi-step synthesis and purification are possible in a continuous line. nih.gov

Q & A

Q. What are the optimal synthetic routes for (1-Amino-2-nitroethenyl)(methyl)amine, and how can purity be validated?

Synthesis typically involves nitro-group introduction via nitration of precursor amines or condensation reactions under controlled pH. Key steps include:

  • Nitroethenylation : Reacting methylamine with nitroethylene derivatives in anhydrous conditions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization.
  • Validation : Purity is confirmed via HPLC (>98% area) and NMR (absence of extraneous peaks). LC-MS can detect trace impurities .

Q. How can the thermal stability and decomposition profile of this compound be characterized?

Use thermogravimetric analysis (TGA) under nitrogen atmosphere (heating rate: 10°C/min). Decomposition onset temperatures and residual mass data inform storage conditions. Complementary differential scanning calorimetry (DSC) identifies phase transitions and exothermic events .

Q. What spectroscopic methods are most effective for structural elucidation?

  • NMR : 1^1H and 13^{13}C NMR confirm amine and nitro group positions (e.g., nitroethenyl protons at δ 6.5–7.5 ppm).
  • FTIR : Nitro group stretches (1520–1350 cm1^{-1}) and N-H bends (1650–1580 cm1^{-1}) .
  • X-ray crystallography (if crystalline) resolves bond angles and stereochemistry .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution. Key parameters:

  • Electrostatic potential maps identify nucleophilic attack sites (e.g., nitro group’s electrophilic carbon).
  • Transition state analysis predicts reaction pathways for amine alkylation or nitro reduction .

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Dose-response studies : Test cytotoxicity across concentrations (e.g., 1–100 μM) using MTT assays.
  • Selectivity profiling : Compare activity against related enzymes (e.g., kinases vs. phosphatases).
  • Metabolite screening : LC-MS/MS identifies degradation products that may interfere with assays .

Q. How does the compound’s nitro group influence its adsorption on mesoporous materials?

Model adsorption using BET surface area analysis and CO2_2/N2_2 isotherms (as in MDEA studies ). Key factors:

  • Pore size : Mesopores (2–50 nm) enhance amine-nitro interactions.
  • Chemical grafting : Immobilize the compound on silica or carbon matrices for recyclability testing.

Methodological Guidance

7. Designing experiments to study nitro-to-amine reduction pathways:

  • Catalytic hydrogenation : Use Pd/C or Raney Ni under H2_2 (1–3 atm). Monitor intermediates via in-situ IR.
  • Electrochemical reduction : Cyclic voltammetry in aprotic solvents (e.g., DMF) identifies reduction potentials .

8. Addressing discrepancies in spectral data across studies:

  • Standardized protocols : Use deuterated solvents (e.g., DMSO-d6_6) and calibrated spectrometers.
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from nitro and amine groups .

9. Safety and handling considerations for nitro-containing amines:

  • Toxicity mitigation : Use fume hoods, nitrile gloves, and PPE. Acute toxicity aligns with GHS Category 4 (oral LD50_{50} > 300 mg/kg) .
  • Spill management : Absorb with vermiculite, neutralize with dilute acetic acid, and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.